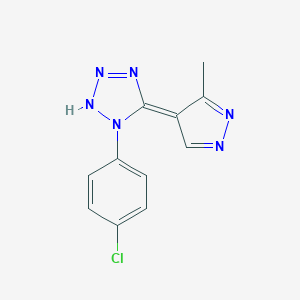
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole, also known as CCT196969, is a small molecule compound that has been studied for its potential use in cancer treatment. This tetrazole derivative has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
Mécanisme D'action
The exact mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of the protein kinase CK2. This protein kinase is involved in many cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has a low toxicity profile and does not affect normal cells in the same way that it affects cancer cells. This is a desirable characteristic in cancer treatment, as many current treatments have significant side effects due to their toxicity to normal cells. In addition, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without affecting normal cells. This can be beneficial in determining the compound's efficacy in inhibiting cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Orientations Futures
There are many potential future directions for research on (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole. One area of interest is in combination therapy, where (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of analogs or derivatives of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole that may have improved efficacy or toxicity profiles. Finally, further research is needed to fully understand the mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole and how it can be optimized for use in cancer treatment.
Méthodes De Synthèse
The synthesis of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the corresponding chalcone intermediate. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield the tetrazole derivative, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
Applications De Recherche Scientifique
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer treatment.
Propriétés
Nom du produit |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Formule moléculaire |
C11H9ClN6 |
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9ClN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
Clé InChI |
QDAMOULAUGDXNW-ZHACJKMWSA-N |
SMILES isomérique |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Cl |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)